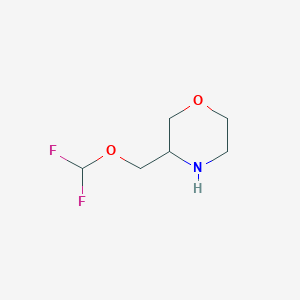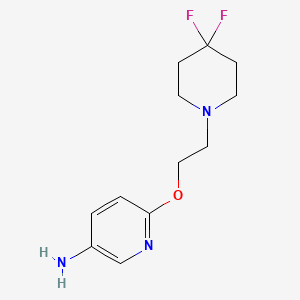
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group and an ethoxy group linked to a difluoropiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine typically involves multiple steps. One common approach is to start with the preparation of 4,4-difluoropiperidine, which can be synthesized by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride. The resulting 4,4-difluoropiperidine is then reacted with 2-bromoethanol to form 2-(4,4-difluoropiperidin-1-yl)ethanol. This intermediate is subsequently reacted with 3-aminopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The difluoropiperidine moiety can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)ethanamine
- 2-(4,4-Difluoropiperidin-1-yl)aniline
Uniqueness
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17F2N3O |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
6-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H17F2N3O/c13-12(14)3-5-17(6-4-12)7-8-18-11-2-1-10(15)9-16-11/h1-2,9H,3-8,15H2 |
Clave InChI |
IEUHXERNFYFQKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



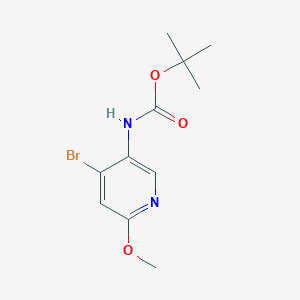
![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
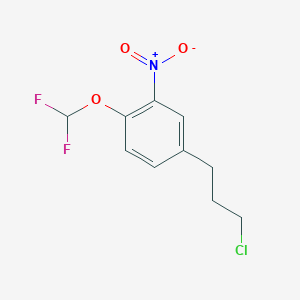
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)

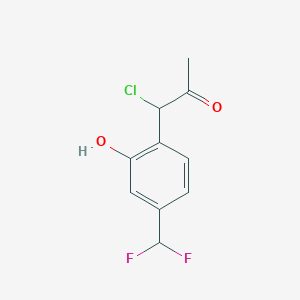

![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
